Cas no 2229269-66-1 (1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol)

1-2-Fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol is a fluorinated aromatic alcohol with a tertiary butyl group, offering unique reactivity and stability due to its structural features. The presence of fluorine and trifluoromethyl groups enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate. The tertiary alcohol moiety provides steric hindrance, improving selectivity in reactions. Its fluorine substitution patterns contribute to metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules. Its well-defined structure ensures consistent performance in synthetic applications.
1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol structure
2229269-66-1 structure
商品名:1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol
CAS番号:2229269-66-1
MF:C11H12F4O
メガワット:236.205997467041
CID:5994528
PubChem ID:165631497

1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol
    • EN300-1944083
    • 2229269-66-1
    • 1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
    • インチ: 1S/C11H12F4O/c1-10(2,16)6-7-3-4-8(5-9(7)12)11(13,14)15/h3-5,16H,6H2,1-2H3
    • InChIKey: HCUZRVIVOYAQSJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(F)(F)F)C=CC=1CC(C)(C)O

計算された属性

  • せいみつぶんしりょう: 236.08242765g/mol
  • どういたいしつりょう: 236.08242765g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 20.2Ų

1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1944083-10.0g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
10g
$3929.0 2023-06-03
Enamine
EN300-1944083-0.1g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
0.1g
$615.0 2023-09-17
Enamine
EN300-1944083-0.25g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
0.25g
$642.0 2023-09-17
Enamine
EN300-1944083-5.0g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
5g
$2650.0 2023-06-03
Enamine
EN300-1944083-10g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
10g
$3007.0 2023-09-17
Enamine
EN300-1944083-1g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
1g
$699.0 2023-09-17
Enamine
EN300-1944083-0.5g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
0.5g
$671.0 2023-09-17
Enamine
EN300-1944083-0.05g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
0.05g
$587.0 2023-09-17
Enamine
EN300-1944083-2.5g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
2.5g
$1370.0 2023-09-17
Enamine
EN300-1944083-5g
1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol
2229269-66-1
5g
$2028.0 2023-09-17

1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol 関連文献

1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-olに関する追加情報

Introduction to 1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol (CAS No. 2229269-66-1)

1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol, identified by its CAS number 2229269-66-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and trifluoromethyl substituents, which are well-known for their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The structural motif of this molecule, featuring a fluoro-substituted aromatic ring connected to an isobutyl alcohol moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The significance of fluorine-containing compounds in modern medicine cannot be overstated. Fluorine atoms introduce unique electronic and steric properties that can modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Specifically, the fluoro group at the 2-position of the phenyl ring in 1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol contributes to increased lipophilicity and reduced susceptibility to metabolic degradation. This characteristic is particularly valuable in the design of small-molecule drugs, where optimizing bioavailability and half-life are critical.

The trifluoromethyl group at the 4-position further enhances the compound's potential as a pharmacophore. This substituent is renowned for its ability to improve binding interactions with biological targets, often leading to higher potency and selectivity. In addition, the isobutyl alcohol side chain provides a hydrophobic anchor that can facilitate membrane penetration, an important factor for drugs targeting intracellular receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with unprecedented accuracy. Studies have demonstrated that the combination of fluoro and trifluoromethyl groups can create optimal interactions with key amino acid residues in protein targets, such as kinases and transcription factors. This has opened up new avenues for designing inhibitors with improved pharmacological properties.

In the context of drug discovery, 1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol serves as a versatile building block for more complex molecules. Its structural features allow for facile modifications at multiple positions, enabling chemists to explore a wide range of analogs with tailored biological activities. For instance, replacing the hydroxyl group with other functional groups could yield derivatives with enhanced solubility or altered metabolic pathways.

One particularly exciting area of research involves the use of this compound in the development of next-generation anticancer agents. Preclinical studies have shown that structurally related molecules exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The presence of both fluorine and trifluoromethyl groups appears to be crucial for achieving high efficacy while minimizing off-target effects.

The synthesis of 1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic methodologies have made significant strides in improving yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination protocols have enabled chemists to construct complex fluorinated aryl rings with high precision. These advances are essential for producing sufficient quantities of the compound for both research and potential therapeutic applications.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. The electronic effects induced by fluorine and trifluoromethyl groups can significantly influence molecular interactions, making them powerful tools for optimizing drug design. For example, computational studies have revealed that subtle changes in electronic distribution can alter binding affinities by several orders of magnitude—a critical consideration when designing drugs with high target specificity.

The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely employed to confirm structural integrity and purity. These tools are indispensable for ensuring that synthetic products meet stringent pharmaceutical standards before advancing into preclinical testing.

In conclusion,1-2-fluoro-4-(trifluoromethyl)phenyl-2-methylpropan-2-ol (CAS No. 2229269-66-1) represents a fascinating example of how structural features can be leveraged to develop novel therapeutic agents. Its unique combination of fluorine and trifluoromethyl substituents makes it a valuable scaffold for exploring new drug candidates across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies,this compound is poised to play an increasingly important role in future medical breakthroughs.

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